Cas no 2877663-05-1 (4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine)
![4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine structure](https://www.kuujia.com/scimg/cas/2877663-05-1x500.png)
4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine Chemical and Physical Properties
Names and Identifiers
-
- [1-(5-Fluoro-4-pyrimidinyl)-4-piperidinyl]-4-morpholinylmethanone
- 4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine
- 2877663-05-1
- F6806-7168
- AKOS040881720
- 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine
-
- Inchi: 1S/C14H19FN4O2/c15-12-9-16-10-17-13(12)18-3-1-11(2-4-18)14(20)19-5-7-21-8-6-19/h9-11H,1-8H2
- InChI Key: SZRVYIWZDHJRQM-UHFFFAOYSA-N
- SMILES: FC1=CN=CN=C1N1CCC(C(N2CCOCC2)=O)CC1
Computed Properties
- Exact Mass: 294.14920402g/mol
- Monoisotopic Mass: 294.14920402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 0.3
Experimental Properties
- Density: 1.289±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 497.2±45.0 °C(Predicted)
- pka: 6.37±0.27(Predicted)
4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-7168-20mg |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6806-7168-20μmol |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6806-7168-25mg |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6806-7168-5mg |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6806-7168-2μmol |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6806-7168-40mg |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6806-7168-5μmol |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7168-3mg |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7168-30mg |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6806-7168-1mg |
4-[1-(5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine |
2877663-05-1 | 1mg |
$81.0 | 2023-09-07 |
4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine Related Literature
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine
Comprehensive Overview of 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine (CAS No. 2877663-05-1)
The compound 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine, identified by its CAS number 2877663-05-1, represents a significant advancement in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in various therapeutic areas. The presence of both fluoropyrimidine and morpholine moieties in its structure contributes to its distinctive pharmacological properties, making it a subject of interest for researchers and pharmaceutical developers.
In recent years, the demand for novel small molecule inhibitors and kinase-targeting agents has surged, driven by the need for more effective treatments in oncology and inflammatory diseases. The 5-fluoropyrimidine component of this compound is particularly noteworthy, as it is a well-known scaffold in anticancer drugs. This has led to increased scrutiny of 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine in preclinical studies, with researchers exploring its potential as a kinase inhibitor or signal transduction modulator.
The synthesis of CAS 2877663-05-1 involves sophisticated organic chemistry techniques, including piperidine derivatization and carbonyl coupling reactions. Its molecular weight and physicochemical properties make it suitable for further optimization in drug development pipelines. Notably, the morpholine ring in its structure enhances solubility and bioavailability, addressing one of the key challenges in modern drug design. These characteristics have positioned this compound as a promising candidate for structure-activity relationship (SAR) studies and lead optimization programs.
From a commercial perspective, 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine has seen growing interest in the pharmaceutical intermediates market. Suppliers and contract research organizations (CROs) have reported increased inquiries about this compound, particularly from companies specializing in targeted cancer therapies and precision medicine approaches. The compound's potential applications in personalized treatment strategies align with current trends in healthcare, where there is a strong emphasis on developing therapies tailored to specific genetic profiles.
In the context of drug discovery trends, the scientific community has shown particular interest in how 2877663-05-1 might interact with various biological targets. Computational modeling studies suggest that the compound's unique spatial arrangement could enable selective binding to certain protein kinases, potentially offering advantages over existing therapeutic agents. This has led to speculation about its possible utility in addressing drug resistance mechanisms, a critical challenge in modern oncology treatment protocols.
The stability and storage requirements of 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine have also been subjects of investigation. Proper handling protocols have been established to maintain the compound's integrity during research applications. These protocols are particularly important for researchers working in high-throughput screening environments or those conducting long-term stability studies as part of formulation development processes.
Looking forward, the trajectory of research involving CAS 2877663-05-1 appears promising. As the pharmaceutical industry continues to prioritize the development of novel chemical entities with improved target specificity, compounds like 4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine are likely to remain at the forefront of medicinal chemistry innovation. Future studies may explore its potential in combination therapies or investigate its pharmacokinetic profile in greater detail, potentially unlocking new therapeutic applications for this intriguing molecule.
2877663-05-1 (4-[1-(5-Fluoropyrimidin-4-yl)piperidine-4-carbonyl]morpholine) Related Products
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2230780-65-9(IL-17A antagonist 3)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)



